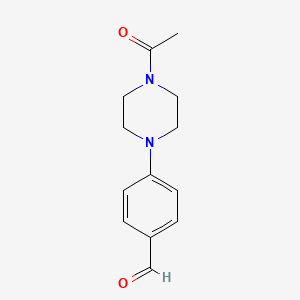

4-(4-Acetylpiperazin-1-yl)benzaldehyde

Overview

Description

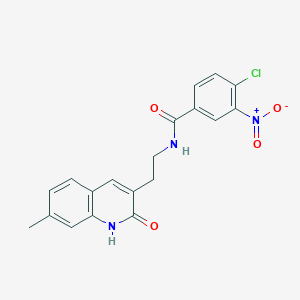

4-(4-Acetylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16N2O2 . It is commonly used in research and has a molecular weight of 232.28 .

Synthesis Analysis

The synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde can be achieved through various methods. One method involves the reaction of 1-Acetylpiperazine and 4-Fluorobenzaldehyde . Another method involves the reaction of 4-(4-acetylpiperazin-1-yl)benzaldehyde with sodium tris(acetoxy)borohydride in acetonitrile at 20℃ for 4 hours .Molecular Structure Analysis

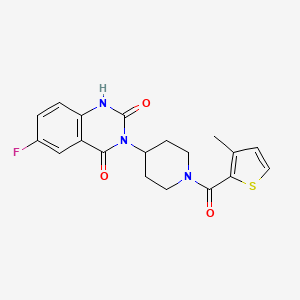

The InChI code for 4-(4-Acetylpiperazin-1-yl)benzaldehyde is 1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 4-(4-Acetylpiperazin-1-yl)benzaldehyde are diverse. For instance, it can react with sodium tris(acetoxy)borohydride in acetonitrile at 20℃ for 4 hours . It can also react with potassium carbonate in N,N-dimethyl-formamide at 130℃ for 16 hours .Physical And Chemical Properties Analysis

4-(4-Acetylpiperazin-1-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 232.28 .Scientific Research Applications

1. Anticonvulsant Activity

4-(4-Acetylpiperazin-1-yl)benzaldehyde and related compounds have been explored for their potential anticonvulsant activities. A study by Çakir et al. (1999) synthesized various (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones and found compounds 4e and 4h to be particularly promising in a pentylenetetrazole-induced seizure test (Çakir et al., 1999).

2. Synthesis of Anticancer Drugs

Benzaldehyde derivatives, including 4-(4-Acetylpiperazin-1-yl)benzaldehyde, are crucial intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) discussed a high-yield synthetic method for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, used in the development of drugs for breast cancer, lymphoma, and colon cancer (Zhang et al., 2018).

3. Catalysis in Chemical Synthesis

The compound has applications in catalysis, particularly in the synthesis of cyclic acetals. A study by Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with benzaldehyde derivatives, including 4-(4-Acetylpiperazin-1-yl)benzaldehyde, for the production of potential novel platform chemicals (Deutsch et al., 2007).

4. Fluorescent Probes in Biochemistry

This chemical also finds use in biochemistry as a component in fluorescent probes. Lin et al. (2008) developed a ratiometric fluorescent probe using a derivative of benzaldehyde for detecting cysteine and homocysteine, which could be significant in medical diagnostics and research (Lin et al., 2008).

5. Synthesis of Biologically Active Compounds

Research by Ramadan (2010) involved the synthesis of benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones, with some compounds showing potential antimicrobial activity against Candida albicans, indicating a role in the development of new antimicrobial agents (Ramadan, 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIBKWUSUQUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetylpiperazin-1-yl)benzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)

![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)

![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)

![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)